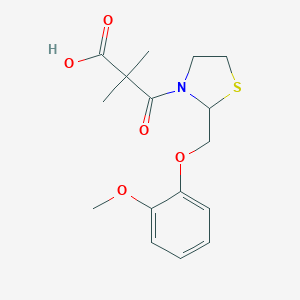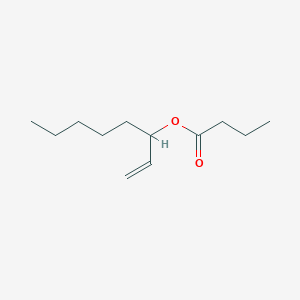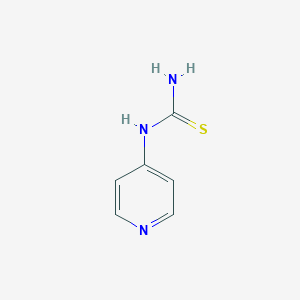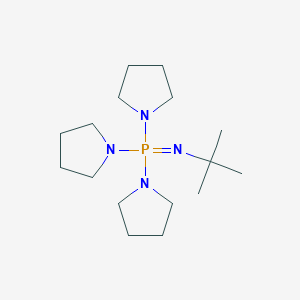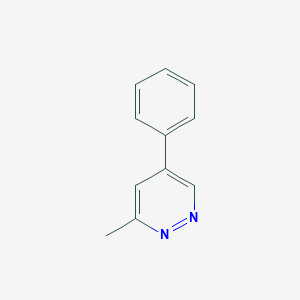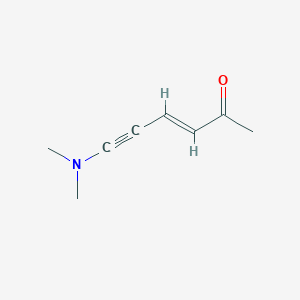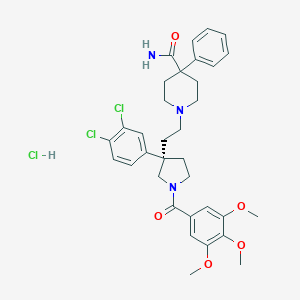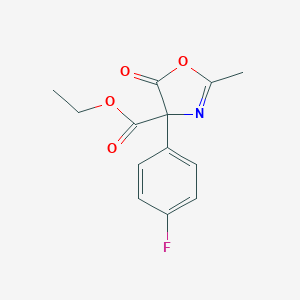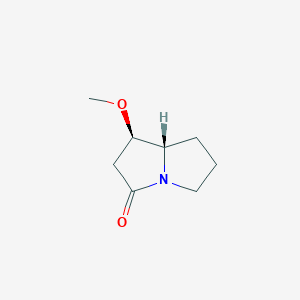
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one, also known as (-)-cytisine, is a natural alkaloid found in several plant species, including Cytisus laburnum, Laburnum anagyroides, and Sophora tomentosa. It has been used traditionally for its medicinal properties, including its ability to treat respiratory ailments, but has also been studied for its potential as a therapeutic agent for addiction and neurological disorders.
Mechanism Of Action
(-)-Cytisine acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. By binding to these receptors, (-)-cytisine can mimic the effects of nicotine and reduce withdrawal symptoms in addicted individuals.
Biochemical And Physiological Effects
(-)-Cytisine has been shown to have several biochemical and physiological effects. It can increase dopamine release in the brain, which may contribute to its effectiveness as a smoking cessation aid. Additionally, (-)-cytisine has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of (-)-cytisine as a research tool is its relatively low cost and availability. However, its partial agonist activity and potential for off-target effects may limit its usefulness in some experiments.
Future Directions
There are several potential future directions for research on (-)-cytisine. One area of interest is its potential as a treatment for other types of addiction, including alcohol and opioid addiction. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects in different populations. Finally, (-)-cytisine may have potential as a therapeutic agent for other neurological disorders, such as schizophrenia and anxiety disorders.
Synthesis Methods
(-)-Cytisine can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common method involves the use of the chiral auxiliary (-)-sparteine to synthesize the desired enantiomer of (-)-cytisine.
Scientific Research Applications
(-)-Cytisine has been studied extensively for its potential as a treatment for addiction, particularly nicotine addiction. Several clinical trials have shown that it can be an effective smoking cessation aid, with fewer side effects than other treatments. Additionally, (-)-cytisine has been studied for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and depression.
properties
CAS RN |
176484-64-3 |
|---|---|
Product Name |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-7-5-8(10)9-4-2-3-6(7)9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
RKVWCHREQIFPNG-NKWVEPMBSA-N |
Isomeric SMILES |
CO[C@@H]1CC(=O)N2[C@H]1CCC2 |
SMILES |
COC1CC(=O)N2C1CCC2 |
Canonical SMILES |
COC1CC(=O)N2C1CCC2 |
synonyms |
3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)
